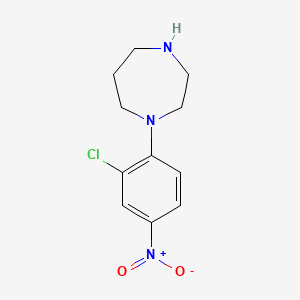

1-(2-Chloro-4-nitrophenyl)-1,4-diazepane

Description

General Significance of Seven-Membered Nitrogen Heterocycles in Synthetic Chemistry

Seven-membered nitrogen-containing heterocycles, such as diazepanes, are a pivotal class of compounds in synthetic and medicinal chemistry. vibrantpharma.comvibrantpharma.com Unlike their five- and six-membered counterparts, which are often planar and aromatic, seven-membered rings are typically saturated, non-planar, and conformationally flexible. vibrantpharma.com This structural characteristic allows them to present substituents in a well-defined three-dimensional arrangement, which is highly advantageous for designing molecules that can precisely interact with biological targets like enzymes and receptors. stackexchange.com

The diazepine (B8756704) framework, specifically the 1,4-diazepane ring system, is a "privileged scaffold" in drug discovery. This means it is a recurring structural motif found in numerous compounds with a broad spectrum of pharmacological activities. echemi.com The versatility of the diazepane ring allows for extensive functionalization at its nitrogen atoms and carbon backbone, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological effects or to use them as intermediates in the synthesis of more complex molecular architectures. researchgate.net

Research Context of 1-(2-Chloro-4-nitrophenyl)-1,4-diazepane within Diazepane Frameworks

Within the broad family of diazepane frameworks, this compound emerges primarily as a synthetic intermediate. Its structure combines the conformationally flexible 1,4-diazepane ring with an electronically modified phenyl group. The phenyl ring is substituted with two key functional groups: a chloro group and a nitro group. These are strong electron-withdrawing groups that significantly influence the electronic properties of the aromatic ring.

The primary role of this compound in research is as a building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, providing a reactive site for further chemical transformations. The chloro group can also be displaced through nucleophilic aromatic substitution reactions, although this is less common after the initial synthesis. The presence of these functional groups makes this compound a valuable precursor in the development of novel compounds, particularly in the construction of fused heterocyclic systems or in libraries of compounds for screening purposes. nih.gov While extensive research dedicated solely to this specific molecule is not widely documented in peer-reviewed literature, its synthesis and utility can be understood through fundamental principles of organic chemistry.

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction mechanism is fundamental for attaching nucleophiles, such as amines, to activated aromatic rings. nih.govyoutube.comlibretexts.org

In a plausible synthetic route, 1,2-dichloro-4-nitrobenzene serves as the electrophilic starting material. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. stackexchange.com In this starting material, one chlorine atom is ortho (at position 2) to the nitro group, and the other is para (at position 1, relative to the chlorine at position 2). The chlorine atom at the 1-position is para to the nitro group, making it the more activated site for substitution. The reaction with one equivalent of 1,4-diazepane, acting as the nucleophile, results in the displacement of this more reactive chlorine atom to form the desired product.

Table 1: Plausible Synthetic Route

| Reactant 1 | Reactant 2 | Reaction Type | Key Condition | Product |

|---|

The chemical properties of the resulting compound are dictated by its functional groups. The diazepane ring contains a secondary amine that remains reactive, while the nitrophenyl group offers a site for chemical modification, most notably the reduction of the nitro group.

Table 2: Key Chemical Properties and Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClN3O2 |

| Molecular Weight | 255.70 g/mol |

| Appearance | Expected to be a crystalline solid, likely yellow or orange due to the nitrophenyl group. nih.gov |

| Key Functional Groups | 1,4-Diazepane, Secondary Amine, Nitroarene, Aryl Halide |

| Reactivity Centers | - Secondary amine on the diazepane ring (nucleophilic) - Nitro group (can be reduced to an amine) - Aromatic ring (can undergo further substitution) |

Research Applications and Significance

The primary significance of this compound in a research context is its role as a versatile chemical intermediate. It is not typically an end-product but rather a stepping stone in multi-step synthetic sequences.

The most common and valuable transformation of this compound involves the chemical reduction of the nitro group to an aniline (B41778) (amino group). This creates a new nucleophilic center on the molecule, 1-(4-amino-2-chlorophenyl)-1,4-diazepane. This resulting diamine is a key precursor for constructing fused heterocyclic systems. For example, it can be reacted with various reagents to form tricyclic structures, such as benzodiazepines or other related diazepine-fused systems, which are of significant interest in medicinal chemistry. rsc.orgsigmaaldrich.com

Table 3: Applications as a Synthetic Intermediate

| Transformation | Reagents | Resulting Intermediate | Potential Final Products |

|---|---|---|---|

| Nitro Group Reduction | SnCl2/HCl, H2/Pd-C, or Fe/NH4Cl | 1-(4-Amino-2-chlorophenyl)-1,4-diazepane | Fused tricyclic heterocycles (e.g., benzodiazepine (B76468) derivatives), substituted anilines. |

| N-Alkylation/Acylation | Alkyl halides, Acyl chlorides | N-substituted derivatives of this compound | Building blocks with modified solubility or reactivity. |

An in-depth examination of the synthetic approaches for the formation of this compound reveals a focus on established and versatile methodologies in heterocyclic chemistry. The synthesis of this specific compound involves two primary considerations: the formation of the N-aryl bond and the construction of the core 1,4-diazepane ring. This article explores these synthetic strategies, with a particular emphasis on Nucleophilic Aromatic Substitution (SNAr) for N-arylation and cycloaddition methods for ring formation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14ClN3O2 |

|---|---|

Molecular Weight |

255.70 g/mol |

IUPAC Name |

1-(2-chloro-4-nitrophenyl)-1,4-diazepane |

InChI |

InChI=1S/C11H14ClN3O2/c12-10-8-9(15(16)17)2-3-11(10)14-6-1-4-13-5-7-14/h2-3,8,13H,1,4-7H2 |

InChI Key |

MVZOFBIWSFBCKA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of various nuclei, the precise connectivity and environment of atoms within the molecule can be determined.

The ¹H NMR spectrum of 1-(2-Chloro-4-nitrophenyl)-1,4-diazepane is expected to exhibit distinct signals corresponding to the aromatic protons of the substituted phenyl ring and the aliphatic protons of the diazepane ring.

The protons on the 2-chloro-4-nitrophenyl group would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing nature of the nitro group and the chloro substituent would significantly influence the chemical shifts of these protons, causing them to resonate further downfield. Specifically, the proton ortho to the nitro group is expected to be the most deshielded.

The protons of the seven-membered diazepane ring would be observed in the upfield aliphatic region of the spectrum. The methylene (B1212753) protons adjacent to the nitrogen atoms are expected to show complex splitting patterns due to spin-spin coupling with neighboring protons. The environment of these protons is chemically distinct, leading to separate signals. The proton of the N-H group within the diazepane ring would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Aromatic-H (ortho to NO₂) | 8.0 - 8.3 | Doublet | Deshielded due to the strong electron-withdrawing effect of the nitro group. |

| Aromatic-H (meta to NO₂) | 7.5 - 7.8 | Doublet of doublets | Influenced by both the nitro and chloro groups. |

| Aromatic-H (ortho to Cl) | 7.2 - 7.5 | Doublet | Shielded relative to the proton ortho to the nitro group. |

| Diazepane-CH₂ (adjacent to N-phenyl) | 3.5 - 3.9 | Multiplet | Deshielded due to the proximity of the aromatic ring and nitrogen atom. |

| Diazepane-CH₂ (adjacent to NH) | 3.0 - 3.4 | Multiplet | |

| Diazepane-CH₂ (C5 and C6) | 1.8 - 2.2 | Multiplet | |

| Diazepane-NH | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The aromatic carbons of the 2-chloro-4-nitrophenyl moiety are expected to resonate in the downfield region (δ 110-160 ppm). The carbon atom attached to the nitro group (C-NO₂) and the carbon atom attached to the chlorine atom (C-Cl) will have their chemical shifts significantly influenced by these substituents. The carbon attached to the diazepane nitrogen (C-N) will also be in this region.

The aliphatic carbons of the diazepane ring will appear in the upfield region of the spectrum (δ 30-60 ppm). The carbons directly bonded to the nitrogen atoms will be more deshielded compared to the other methylene carbons in the ring.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic C-N | 145 - 155 | Quaternary carbon, deshielded by the attached nitrogen and the aromatic system. |

| Aromatic C-NO₂ | 140 - 150 | Quaternary carbon, deshielded by the electron-withdrawing nitro group. |

| Aromatic C-Cl | 125 - 135 | Quaternary carbon, influenced by the electronegativity of chlorine. |

| Aromatic C-H | 115 - 130 | Aromatic methine carbons. |

| Diazepane-CH₂ (adjacent to N-phenyl) | 50 - 60 | Deshielded due to the influence of the adjacent nitrogen and aromatic ring. |

| Diazepane-CH₂ (adjacent to NH) | 45 - 55 | |

| Diazepane-CH₂ (C5 and C6) | 25 - 35 |

¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms. In this compound, there are three distinct nitrogen environments: the nitro group nitrogen, the nitrogen of the diazepane ring attached to the phenyl group, and the secondary amine nitrogen within the diazepane ring.

The nitrogen of the nitro group is expected to have a chemical shift in the range of -10 to +10 ppm (relative to nitromethane). The nitrogen atom of the diazepane ring bonded to the aromatic ring would likely resonate in the range of -300 to -330 ppm, characteristic of an aryl amine. The secondary amine nitrogen in the diazepane ring would be expected in the range of -340 to -370 ppm.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The most prominent peaks would be due to the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, N-O stretching of the nitro group, C-N stretching, and C-Cl stretching.

Expected FT-IR Data for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| Asymmetric N-O Stretch (NO₂) | 1500 - 1550 | Strong |

| Symmetric N-O Stretch (NO₂) | 1330 - 1370 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

The presence of a strong absorption band around 1523 cm⁻¹ and 1343 cm⁻¹ would be indicative of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the precise molecular weight of This compound . This technique provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. For the target compound, with a chemical formula of C₁₁H₁₄ClN₃O₂, the expected monoisotopic mass would be calculated and compared against the experimentally observed value. A very small mass error, typically in the parts-per-million (ppm) range, would confirm the elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Chemical Formula | C₁₁H₁₄ClN₃O₂ |

| Monoisotopic Mass | 255.0775 |

| Observed m/z | Data not available |

| Mass Error (ppm) | Data not available |

| Ionization Mode | Electrospray (ESI) or APCI |

Note: The table above is illustrative. Actual observed m/z and mass error values would require experimental data.

Fragmentation Pattern Analysis

In a mass spectrometer, the molecular ion of This compound would undergo fragmentation, breaking at its weakest bonds. The resulting fragment ions would provide valuable information about the compound's structure. Key expected fragmentation pathways would likely involve:

Cleavage of the C-N bond connecting the diazepane ring to the nitrophenyl group.

Fragmentation of the diazepane ring itself, leading to the loss of ethylene (B1197577) or propylene (B89431) fragments.

Loss of the nitro group (NO₂) from the aromatic ring.

Loss of the chlorine atom.

The analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the different structural components of the molecule.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This method would provide unambiguous proof of the structure of This compound , including bond lengths, bond angles, and conformational details.

Conformational Analysis of the Seven-Membered Ring System

The 1,4-diazepane ring is a flexible seven-membered ring that can adopt several conformations, such as chair, boat, and twist-boat. The specific conformation adopted in the solid state would be determined by the substituents on the ring and the intermolecular forces in the crystal lattice. For substituted 1,4-diazepane systems, a twist-chair or chair conformation is often observed. The analysis would detail the puckering parameters of the ring, defining its exact shape.

Dihedral Angle Determination within Aryl Substituents

X-ray crystallography would allow for the precise measurement of the dihedral angle between the plane of the 2-chloro-4-nitrophenyl ring and the diazepane ring. This angle is influenced by steric hindrance between the substituents on the aromatic ring and the diazepane ring. Additionally, the dihedral angle of the nitro group relative to the plane of the benzene (B151609) ring would be determined, which can be influenced by electronic effects and crystal packing forces.

Intermolecular Interactions in Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For This compound , several types of interactions would be anticipated and could be analyzed from the crystallographic data:

Hydrogen Bonding: Although the primary amine of the diazepane ring is substituted, the secondary amine is available to act as a hydrogen bond donor. The nitro group and the chlorine atom could act as potential hydrogen bond acceptors.

π-π Stacking: The electron-deficient nitrophenyl rings could engage in π-π stacking interactions, influencing the packing arrangement.

The detailed analysis of these interactions would provide insight into the solid-state properties of the compound.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Diazepane Ring Conformation | e.g., Chair, Twist-Boat |

| Aryl-Diazepane Dihedral Angle | Degrees (°) |

| Nitro Group-Aryl Dihedral Angle | Degrees (°) |

| Key Intermolecular Interactions | e.g., Hydrogen bonding, π-π stacking |

Note: This table is illustrative and requires experimental single-crystal X-ray diffraction data.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT analysis of 1-(2-Chloro-4-nitrophenyl)-1,4-diazepane would provide fundamental insights into its geometry, stability, and reactivity.

The first step in a DFT study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, which contains a seven-membered diazepane ring, this process is particularly important. The diazepane ring can adopt several conformations, such as chair, boat, and twist-boat forms. nih.govresearchgate.net A thorough conformational search and subsequent geometry optimization for each potential conformer would be necessary to identify the global minimum energy structure, which represents the most stable conformation of the molecule. The relative energies of other stable conformers would describe the conformational landscape.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the 2-chloro-4-nitrophenyl group would be expected to influence the energies of these orbitals significantly.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: This data is illustrative as specific experimental or computational results for this compound are not available.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.3 |

| HOMO-LUMO Gap | 4.2 |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.net These parameters provide a quantitative measure of the molecule's stability and reactivity, helping to predict how it will interact with other chemical species.

Table 2: Hypothetical Global Chemical Reactivity Descriptors (Note: This data is illustrative as specific experimental or computational results for this compound are not available.)

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.4 |

| Chemical Hardness (η) | 2.1 |

| Global Softness (S) | 0.48 |

| Electrophilicity Index (ω) | 4.59 |

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.govresearchgate.net This correlation between theoretical and experimental spectra is invaluable for confirming the molecular structure and understanding its vibrational properties. For this compound, characteristic vibrational modes would be expected for the N-H, C-H, C=C (aromatic), N-O (nitro group), and C-Cl bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a commonly used approach for calculating NMR shielding tensors, from which chemical shifts can be derived. mdpi.comresearchgate.net By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data, the proposed structure of this compound can be validated.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to predict and understand the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface of a molecule, providing a guide to its electrophilic and nucleophilic sites. The MEP map is color-coded to represent different potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For a molecule like this compound, an MEP analysis would be expected to reveal a significant negative potential around the oxygen atoms of the nitro group, making them strong candidates for electrophilic interactions. Conversely, the hydrogen atoms of the diazepine (B8756704) ring and the aromatic ring would likely exhibit a positive potential, rendering them susceptible to nucleophilic attack. The chlorine atom would also contribute to the electrostatic landscape of the molecule. Understanding these reactive sites is fundamental in predicting how the molecule might interact with biological targets or other chemical species.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for Key Regions of this compound

| Molecular Region | Expected Potential | Color Code | Predicted Reactivity |

| Nitro Group (Oxygen atoms) | Negative | Red | Electrophilic Attack |

| Diazepine Ring (NH groups) | Positive | Blue | Nucleophilic Attack |

| Aromatic Ring (Hydrogen atoms) | Positive | Blue | Nucleophilic Attack |

| Chloro Group | Slightly Negative | Yellow-Green | Weak Electrophilic Interaction |

Note: This table is based on theoretical principles as no specific experimental or computational data for this compound is available.

Analysis of Noncovalent Interactions (e.g., Hirshfeld Surface Analysis and 2D Fingerprint Maps)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify and analyze different types of noncovalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. Red spots on the dnorm map indicate close intermolecular contacts (shorter than the sum of van der Waals radii), which are characteristic of strong interactions like hydrogen bonds.

Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of these interactions. These plots display the distribution of distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. Distinct patterns in the fingerprint plot correspond to specific types of intermolecular contacts. For this compound, one would anticipate significant contributions from H···O, H···Cl, and H···H contacts, which would appear as characteristic spikes and wings in the 2D fingerprint plot. These analyses are vital for understanding the crystal packing and stability of the compound.

Table 2: Anticipated Predominant Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Contributing Atoms | Expected Percentage Contribution |

| Hydrogen Bonds | N-H···O, C-H···O | High |

| Halogen Interactions | C-H···Cl | Moderate |

| Van der Waals Forces | H···H, C···H | Significant |

Note: This table represents expected interactions based on the molecular structure, as specific data is unavailable.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a dynamic perspective on the behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent or a biological receptor. For this compound, an MD simulation could elucidate the conformational flexibility of the seven-membered diazepine ring, which can adopt various boat and chair conformations.

Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to characterize interactions with solvent molecules. Such simulations are invaluable for understanding how the molecule behaves in a physiological environment, which is critical for predicting its pharmacokinetic and pharmacodynamic properties.

Table 3: Typical Parameters Investigated in Molecular Dynamics (MD) Simulations

| Parameter | Information Provided | Relevance to this compound |

| RMSD | Conformational stability over time | Assessing the stability of the diazepine ring conformation |

| RMSF | Atomic fluctuations around average positions | Identifying flexible regions, such as the diazepine ring |

| Hydrogen Bond Analysis | Formation and lifetime of hydrogen bonds | Understanding interactions with solvent or target molecules |

| Solvent Accessible Surface Area | Exposure of the molecule to the solvent | Predicting solubility and interaction potential |

Note: This table outlines the general application of MD simulations, as no specific simulation data for the target compound is available.

Chemical Transformations and Reaction Pathways of Substituted 1,4 Diazepanes

Reactions Involving the Nitro Group on the Phenyl Moiety

The nitro group on the phenyl ring of 1-(2-Chloro-4-nitrophenyl)-1,4-diazepane is readily susceptible to reduction, yielding the corresponding amino derivative, 1-(4-amino-2-chlorophenyl)-1,4-diazepane. This transformation is a critical step in the synthesis of various biologically active compounds. The selective reduction of an aromatic nitro group in the presence of an aryl chloride is a well-established process in organic synthesis. scispace.comthieme-connect.com

Several reagents and catalytic systems can achieve this reduction with high efficiency and chemoselectivity. Common methods include the use of metal catalysts with a hydrogen source or dissolving metal reductions. For instance, iron powder in the presence of a mild acid or a salt like calcium chloride is a classic and effective method for reducing nitroarenes without affecting other sensitive functional groups such as aryl halides. thieme-connect.comtandfonline.com Another widely used reagent is stannous chloride (SnCl₂), which also provides excellent selectivity for the nitro group reduction. scispace.comtandfonline.com Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is another viable, clean, and efficient method, though care must be taken to prevent hydrodechlorination of the aryl chloride under harsh conditions.

The resulting aniline (B41778) derivative is a versatile intermediate. The amino group can undergo a wide array of subsequent reactions, including diazotization, acylation, and alkylation, further expanding the molecular diversity that can be generated from the parent compound.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Advantages |

|---|---|---|

| Fe / NH₄Cl or CaCl₂ | Ethanol/Water, Reflux | Cost-effective, high chemoselectivity. thieme-connect.com |

| SnCl₂ · 2H₂O / HCl | Ethanol, Reflux | High yield, good functional group tolerance. scispace.com |

| H₂ / Pd-C | Methanol or Ethanol, RT | Clean reaction, high yield. |

| Na₂S₂O₄ (Sodium Dithionite) | Biphasic (e.g., DCM/Water) | Mild conditions, good for sensitive substrates. |

Reactivity of the 1,4-Diazepane Ring System

The 1,4-diazepane ring contains two nitrogen atoms. The nitrogen at the 1-position is directly attached to the electron-withdrawing 2-chloro-4-nitrophenyl group, which significantly reduces its nucleophilicity. In contrast, the nitrogen at the 4-position behaves as a typical secondary amine and is a primary site for nucleophilic reactions such as alkylation and acylation. nih.gov

Alkylation: The N-4 nitrogen can be readily alkylated using various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. mdpi.com This allows for the introduction of a wide range of alkyl and substituted alkyl groups. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for N-alkylation.

Acylation: The N-4 nitrogen can also undergo acylation with acyl chlorides or acid anhydrides to form the corresponding amides. rsc.orgrsc.orgnih.govwustl.edu This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the acid byproduct. These acylation reactions are useful for introducing carbonyl-containing moieties, which can alter the compound's electronic and steric properties.

Table 2: Examples of Nucleophilic Reactions on the 1,4-Diazepane Ring

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylated diazepane |

| N-Benzylation | Benzyl Bromide (BnBr) | N-Benzylated diazepane |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetylated diazepane (amide) |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl diazepane |

The nitrogen atoms of the diazepane ring, particularly the more nucleophilic N-4, can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®. The resulting N-oxides have altered physicochemical properties, including increased polarity and water solubility. In molecules with multiple amine sites, selective N-oxidation can be challenging. However, strategies involving in situ protonation of more basic amines can direct oxidation towards less basic nitrogen atoms, such as those on a heterocyclic ring. nih.gov The formation of an N-oxide introduces a new functional group that can influence the biological activity and metabolic profile of the molecule.

Reactivity of the Chloro Substituent on the Phenyl Ring

The chloro substituent on the phenyl ring serves as a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. acsgcipr.org These reactions are cornerstones of modern medicinal chemistry, allowing for the late-stage functionalization of complex molecules.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent (a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. libretexts.orgharvard.eduorganic-chemistry.org This methodology is highly versatile and tolerates a wide range of functional groups, making it ideal for introducing new aryl, heteroaryl, or alkyl groups at the 2-position of the phenyl ring. The reactivity of aryl chlorides in Suzuki couplings can be lower than that of bromides or iodides, often requiring specialized, electron-rich phosphine (B1218219) ligands to facilitate the initial oxidative addition step. mdpi.comacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org This allows for the synthesis of a wide array of substituted anilines, where the chlorine atom is replaced by a new amino group. This transformation is exceptionally useful for building complex structures and exploring structure-activity relationships by introducing diverse amine functionalities. epa.gov

Other cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes), could also be employed to further diversify the structure at this position.

Table 3: Potential Cross-Coupling Reactions for Functionalization

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System Example |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | C-C (Aryl-Aryl) | Pd(OAc)₂, SPhos, K₃PO₄ |

| Buchwald-Hartwig | Secondary Amine (R₂NH) | C-N (Aryl-Amine) | Pd₂(dba)₃, BINAP, NaOt-Bu |

| Sonogashira | Terminal Alkyne (RC≡CH) | C-C (Aryl-Alkynyl) | Pd(PPh₃)₄, CuI, Et₃N |

| Heck | Alkene (CH₂=CHR) | C-C (Aryl-Vinyl) | Pd(OAc)₂, P(o-tol)₃, Et₃N |

Structural Modifications, Derivatives, and Structure Reactivity Relationships

Design and Synthesis of Novel 1,4-Diazepane Analogs

The synthesis of novel analogs of 1-(2-Chloro-4-nitrophenyl)-1,4-diazepane is primarily achieved through strategic variations of its constituent parts. This involves either modifying the substituents on the phenyl ring or altering the structure of the diazepane ring itself.

Systematic Variation of Substituents on the Phenyl Moiety

The 2-chloro and 4-nitro substituents on the phenyl ring of the parent compound are strong electron-withdrawing groups that significantly influence the electron density of the aromatic ring and the adjacent nitrogen atom of the diazepane moiety. The systematic replacement of these groups with other substituents allows for a detailed investigation of electronic and steric effects on the molecule's properties.

Common synthetic strategies for introducing variations on the phenyl ring often involve the nucleophilic aromatic substitution (SNAr) reaction between a substituted 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene (B146284) derivative and 1,4-diazepane. The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups, such as the nitro group.

Table 1: Examples of Phenyl Moiety Modifications and Their Potential Synthetic Precursors

| Substituent at C2 | Substituent at C4 | Potential Aryl Halide Precursor | Expected Electronic Effect |

| -Cl | -NO₂ | 1,2-dichloro-4-nitrobenzene or 2-chloro-1-fluoro-4-nitrobenzene | Strongly electron-withdrawing |

| -F | -NO₂ | 1,2-difluoro-4-nitrobenzene | Strongly electron-withdrawing |

| -H | -NO₂ | 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene | Electron-withdrawing |

| -Cl | -CN | 2-chloro-4-cyanofluorobenzene | Strongly electron-withdrawing |

| -Cl | -CF₃ | 2-chloro-4-(trifluoromethyl)fluorobenzene | Strongly electron-withdrawing |

| -OCH₃ | -NO₂ | 2-fluoro-5-nitroanisole | Electron-donating (-OCH₃) and electron-withdrawing (-NO₂) |

| -Cl | -NH₂ | 4-amino-2-chlorofluorobenzene (after reduction of the nitro group) | Electron-donating (-NH₂) and electron-withdrawing (-Cl) |

Modifications within the 1,4-Diazepane Ring Structure

Alterations to the 1,4-diazepane ring can introduce conformational constraints, change the basicity of the nitrogen atoms, and provide new points for functionalization. These modifications can include the introduction of substituents on the carbon or nitrogen atoms of the ring, or even the fusion of the diazepane ring with other cyclic systems.

One common modification is the introduction of alkyl or functionalized groups at the N4 position. This is typically achieved by reacting this compound with an appropriate alkyl halide or other electrophile. Another approach involves the synthesis of the diazepane ring from substituted ethylenediamine (B42938) or propanediamine precursors. For instance, using a substituted propane-1,3-diamine in a condensation reaction can lead to derivatives with substituents on the carbon backbone of the diazepane ring. researchgate.net

Table 2: Examples of Modifications within the 1,4-Diazepane Ring

| Modification | Synthetic Approach | Expected Impact |

| N4-alkylation (e.g., N4-methyl) | Reaction with methyl iodide | Increased steric hindrance around N4, potential change in basicity. |

| C2-substitution (e.g., C2-methyl) | Synthesis from 1,2-diaminopropane | Introduction of a chiral center, conformational restriction. |

| Ring fusion (e.g., benzodiazepine) | Synthesis from o-phenylenediamine (B120857) derivatives | Increased rigidity, altered electronic properties. nih.gov |

| Introduction of a carbonyl group (diazepanone) | Oxidation of the diazepane ring or synthesis from amino acid precursors | Altered geometry and electronics, introduction of a hydrogen bond acceptor. nih.gov |

Investigation of Substituent Effects on Chemical Reactivity and Electronic Properties

The substituents on the phenyl ring have a profound effect on the chemical reactivity and electronic properties of this compound. The chloro and nitro groups are strongly electron-withdrawing, which has several consequences.

Reduced Basicity of N1: The electron-withdrawing nature of the 2-chloro-4-nitrophenyl group significantly reduces the electron density on the N1 nitrogen atom through resonance and inductive effects. This makes N1 less basic and less nucleophilic compared to the N4 nitrogen.

Activation of the Phenyl Ring towards Nucleophilic Aromatic Substitution: The presence of the nitro group, particularly in the para position, strongly activates the phenyl ring for SNAr reactions. This allows for the displacement of the chloro group by other nucleophiles under suitable conditions, providing a route to further derivatization.

Influence on N4 Reactivity: While the N1 nitrogen is deactivated, the N4 nitrogen retains its basic and nucleophilic character, making it the primary site for reactions such as alkylation and acylation.

The electronic effects of different substituents can be quantified using Hammett parameters, which correlate reaction rates and equilibrium constants with the electron-donating or electron-withdrawing nature of a substituent. For instance, replacing the nitro group (-NO₂) with a less electron-withdrawing group like a cyano group (-CN) or a more electron-donating group like an amino group (-NH₂) would systematically alter the electronic properties and reactivity of the molecule. rdd.edu.iq

Conformational Dynamics of Substituted Diazepanes and Their Influence on Molecular Behavior

The seven-membered 1,4-diazepane ring is conformationally flexible and can exist in several low-energy conformations, including chair, boat, and twist-boat forms. nih.gov The specific conformation adopted is influenced by the nature and position of substituents on both the phenyl ring and the diazepane ring itself.

The bulky 2-chloro-4-nitrophenyl group at the N1 position is expected to have a significant impact on the conformational equilibrium of the diazepane ring. Steric hindrance between the ortho-chloro substituent and the protons on the diazepane ring may favor conformations that minimize these interactions. For instance, a twist-boat conformation might be preferred to a chair conformation to alleviate steric strain. nih.gov

Strategic Applications in Complex Organic Synthesis

Utilization of 1,4-Diazepane Scaffolds as Versatile Building Blocks and Intermediates

The 1,4-diazepane motif is a recurring structural element in a multitude of biologically active compounds. Consequently, substituted 1,4-diazepanes, such as 1-(2-Chloro-4-nitrophenyl)-1,4-diazepane, serve as crucial intermediates in the synthesis of complex organic molecules. The diazepane core provides a flexible seven-membered ring system that can be functionalized at two nitrogen positions, allowing for the introduction of various substituents and the construction of diverse molecular frameworks.

The secondary amine in the 1,4-diazepane ring of the title compound is a key handle for derivatization. It can readily undergo a variety of reactions, including alkylation, acylation, and arylation, to introduce new functional groups or to link the diazepane unit to other molecular fragments. This versatility allows for the systematic modification of the compound's properties and the exploration of its chemical space.

Furthermore, the 2-chloro-4-nitrophenyl substituent imparts specific reactivity to the molecule. The electron-withdrawing nature of the nitro group activates the chlorine atom towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chlorine with a range of nucleophiles, such as amines, alcohols, and thiols, providing a straightforward method for introducing further diversity. Additionally, the nitro group itself can be chemically transformed, most commonly through reduction to an amino group, which can then participate in a wide array of subsequent reactions, including amide bond formation and the construction of new heterocyclic rings.

The strategic combination of these reactive sites makes this compound a powerful building block for constructing intricate molecules with potential applications in medicinal chemistry and materials science.

Synthesis of Fused Heterocyclic Systems Incorporating the Diazepane Core

A significant application of this compound in organic synthesis is its use as a precursor for the construction of fused heterocyclic systems. By forming new rings onto the existing diazepane framework, a variety of polycyclic structures with diverse and often enhanced biological activities can be accessed.

Benzodiazepine (B76468) Derivatives

The synthesis of benzodiazepine derivatives represents a direct and valuable application of this compound. Benzodiazepines are a well-known class of compounds with a wide range of therapeutic properties. Intramolecular cyclization reactions involving the N-aryl diazepane can lead to the formation of a fused benzene (B151609) ring, resulting in a benzodiazepine scaffold.

Specifically, an intramolecular Buchwald-Hartwig amination is a plausible and powerful strategy. In this approach, the secondary amine of the diazepane ring can be coupled with the ortho-chloro position on the phenyl ring under palladium catalysis. This reaction would directly form the seven-membered diazepine (B8756704) ring fused to the benzene ring, yielding a nitro-substituted benzodiazepine derivative. The reaction conditions for such transformations are well-established and generally tolerate a variety of functional groups.

| Precursor | Reaction Type | Fused System | Potential Product |

| This compound | Intramolecular Buchwald-Hartwig Amination | Benzodiazepine | Nitro-substituted tetracyclic benzodiazepine |

Triazolo-diazepine Scaffolds

The construction of triazolo-diazepine systems from this compound can be envisioned through multi-step synthetic sequences. One common approach involves the introduction of a functional group containing a nitrogen-nitrogen triple bond (azide) or a precursor to it.

For instance, the secondary amine of the diazepane could be alkylated with a reagent containing a terminal alkyne. Subsequently, the nitro group on the phenyl ring could be reduced to an amine, which is then converted to an azide (B81097) via diazotization followed by treatment with sodium azide. An intramolecular "click" reaction (Huisgen cycloaddition) between the azide and the alkyne would then lead to the formation of the fused triazole ring. This strategy allows for the regioselective formation of the triazolo-diazepine core.

| Intermediate 1 | Intermediate 2 | Reaction Type | Fused System |

| N-propargyl-1-(2-chloro-4-aminophenyl)-1,4-diazepane | N-propargyl-1-(2-chloro-4-azidophenyl)-1,4-diazepane | Intramolecular Huisgen Cycloaddition | Triazolo-diazepine |

Pyrazolo-diazepine Systems

The synthesis of pyrazolo-diazepine scaffolds can be achieved by reacting the 1,4-diazepane core with reagents that can form a pyrazole (B372694) ring. A common strategy involves the reaction of a β-ketoester or a related 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

In the context of this compound, the secondary amine could first be functionalized, for example, by acylation with a β-ketoester. Subsequent reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization, could potentially lead to a fused pyrazole ring. Alternatively, the secondary amine could be reacted with a hydrazine-containing building block, followed by cyclization with a suitable partner to construct the pyrazole ring.

| Reagent 1 | Reagent 2 | Reaction Type | Fused System |

| This compound | β-ketoester | Condensation/Cyclization | Pyrazolo-diazepine |

Other Annulated Diazepane Architectures

The versatile reactivity of this compound allows for the synthesis of a variety of other annulated diazepane architectures. For example, reaction with α,β-unsaturated carbonyl compounds could lead to fused pyrimidine (B1678525) or pyridine (B92270) rings after subsequent cyclization and oxidation steps. The reduction of the nitro group to an amine opens up possibilities for Pictet-Spengler or Bischler-Napieralski type reactions if an appropriate carbonyl partner is introduced on the diazepane nitrogen, leading to fused isoquinoline (B145761) or β-carboline systems. The specific annulated architecture that can be synthesized is highly dependent on the choice of reagents and the reaction sequence employed.

Integration into Diversity-Oriented Synthesis (DOS) Approaches for Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. The 1,4-diazepane scaffold is an excellent starting point for DOS due to its conformational flexibility and the presence of multiple points for diversification. nih.gov

This compound can be effectively integrated into DOS workflows. The three primary points of diversity on this molecule are:

The secondary amine of the diazepane ring (N-4): This position can be readily functionalized with a wide array of building blocks using reactions such as acylation, alkylation, reductive amination, and urea/thiourea formation.

The chloro substituent on the phenyl ring: As mentioned, this position is activated for SNAr reactions, allowing for the introduction of a diverse set of nucleophiles.

The nitro group on the phenyl ring: Reduction to an amine provides another site for diversification through amide coupling, sulfonamide formation, or participation in further heterocyclic ring-forming reactions.

A typical DOS strategy would involve a split-and-pool approach where a large library of starting materials is reacted at one of the diversification points. The resulting products are then split into smaller pools and subjected to further reactions at the other diversification points. This combinatorial approach can rapidly generate a large and structurally diverse library of compounds based on the this compound scaffold.

| Diversification Point | Reaction Type | Example Reagents |

| Diazepane N-4 | Acylation, Alkylation | Diverse carboxylic acids, aldehydes, isocyanates |

| Phenyl-Cl | SNAr | Various amines, alcohols, thiols |

| Phenyl-NO2 (after reduction) | Amide Coupling | Diverse carboxylic acids, sulfonyl chlorides |

By systematically exploring the chemical space around this versatile scaffold, DOS strategies can lead to the discovery of novel compounds with interesting biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.